molecular formula C8H8ClNO2 B1360177 2-Methyl-3-nitrobenzyl chloride CAS No. 60468-54-4

2-Methyl-3-nitrobenzyl chloride

Cat. No. B1360177
CAS RN: 60468-54-4
M. Wt: 185.61 g/mol
InChI Key: XZNDXQGZPOZITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05952362

Procedure details

1-Chloromethyl-2-methyl-3-nitro-benzene (25g) was dissolved in 125 ml of N,N-dimethylformamide. To this mixture was added 10.89 g of sodium cyanide (Mallinckrodt, Paris, Ky.) and 0.4 g of sodium iodide (Mallinckrodt) and the heterogeneous mixture was heated to 80° C. for 21 hr. The reaction mixture was cooled to room temperature, poured into ether, washed several times with water, dried, and evaporated. The residue was purified by flash chromatography on silica gel eluting with dichloromethane, giving 16.83 g of (2-methyl-3-nitro-phenyl)-acetonitrile as a cream solid. ##STR103##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
10.89 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[CH3:12].[C-:13]#[N:14].[Na+].[I-].[Na+].CCOCC>CN(C)C=O>[CH3:12][C:4]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][C:13]#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10.89 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.4 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.